4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Medicinal Chemistry Scaffold Design Amide Bond Formation

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid (CAS 856256-55-8) is a bicyclic heterocycle belonging to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid scaffold class, a privileged chemotype in academic and industrial medicinal chemistry for targeting G-protein coupled receptors (e.g., GPR109a/HCAR2) and voltage-gated ion channels (e.g., Cav2.2). The compound possesses a C4-methyl substituent on the cyclopentane ring, yielding a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, and is commercially supplied at purities of 95%–98%.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 856256-55-8
Cat. No. B1425883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
CAS856256-55-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1CCC2=C1C(=NN2)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)7(8(11)12)10-9-5/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
InChIKeyUIJZMDMZDGZOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid (CAS 856256-55-8): Scaffold Identity and Procurement Baseline


4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid (CAS 856256-55-8) is a bicyclic heterocycle belonging to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid scaffold class, a privileged chemotype in academic and industrial medicinal chemistry for targeting G-protein coupled receptors (e.g., GPR109a/HCAR2) and voltage-gated ion channels (e.g., Cav2.2) [1][2]. The compound possesses a C4-methyl substituent on the cyclopentane ring, yielding a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, and is commercially supplied at purities of 95%–98% .

Why In-Class Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acids Cannot Be Interchanged for 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid


Although several tetrahydrocyclopenta[c]pyrazole-3-carboxylic acids share the same core scaffold, the position of the methyl substituent fundamentally alters both the electronic character of the pyrazole ring and the steric environment around the carboxylic acid, directly dictating reactivity in amide coupling, binding mode at biological targets, and downstream pharmacokinetic profiles [1][2]. For example, the unsubstituted parent acid (CAS 5932-32-1) displays a Ki of 156 nM at rat GPR109a, but lacks the C4-methyl group that has been shown in the broader 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series to tune selectivity between GPR109a agonism and Cav2.2 calcium channel blockade [1][2]. Furthermore, moving the methyl group from the C4 position to the C6 position (CAS 856256-49-0) alters the InChI Key and canonical SMILES, producing a regioisomer with distinct hydrogen-bonding geometry that can lead to divergent biological activity and synthetic utility .

Quantitative Differentiation Evidence for 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid Versus Closest Analogs


Regioisomeric Methyl Positioning Defines Distinct Scaffold Identity Versus 6-Methyl Analog for Amide Coupling Chemistry

The 4-methyl substitution places the methyl group on the carbon alpha to the carboxylic acid-bearing carbon of the pyrazole ring, generating a sterically hindered environment at the C3 carboxylate that differs fundamentally from the 6-methyl regioisomer, where the methyl group resides on the carbon beta to the carboxylate-bearing carbon [1]. In the broader 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series, SAR studies at Johnson & Johnson demonstrated that substituents at the position equivalent to C4 directly modulate the dihedral angle between the cyclopentane ring and the pyrazole-carboxylic acid plane, thereby altering the trajectory of the acid in amide coupling reactions and the resulting conformation of C3-carboxamide products in biological target binding pockets [1].

Medicinal Chemistry Scaffold Design Amide Bond Formation

Commercial Purity Range Differentiation: 95% Minimum Versus 98% Minimum Supply Options

Vendor-sourced purity specifications for 4-methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid range from 95.0% (Fluorochem F469072) to 98% (Leyan, MolCore), whereas the 6-methyl regioisomer is supplied by Fluorochem at a higher minimum purity of 98% . The 95% grade presents a slightly lower cost entry point for initial screening, while the 98% grade supports rigorous quantitative biology and structure–activity relationship campaigns that demand tighter control of impurity profiles .

Analytical Chemistry Procurement Quality Control

GPR109a Binding Affinity of the Core Scaffold Defines a Pharmacological Starting Point Absent in the Unsubstituted Methyl Series

The unsubstituted 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid core (CAS 5932-32-1) shows a Ki of 156 nM at rat GPR109a in radioligand binding assays, with a corresponding EC50 of 860 nM in human GPR109a cAMP functional assays, establishing this scaffold as a validated GPR109a ligand chemotype [1]. In the broader 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series, substituents at the C4 position have been shown to modulate both potency and selectivity versus Cav2.2 channels, indicating that the 4-methyl substitution in the target compound is predicted to alter GPR109a affinity relative to the unsubstituted core [1][2]. Direct binding data for the 4-methyl analog itself were not located; the core scaffold data are provided as the nearest available quantitative benchmark.

GPCR Pharmacology Binding Affinity Lead Identification

Cav2.2 N-Type Calcium Channel Scaffold Validation Confers a Second Pharmacological Dimension for Pain Target Development

A series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, encompassing the core scaffold of the target compound, was investigated as N-type calcium channel (Cav2.2) blockers, and one analog demonstrated in vivo efficacy in the rat complete Freund's adjuvant (CFA) inflammatory pain model [1]. The scaffold therefore possesses dual pharmacological annotation—GPR109a and Cav2.2—that is unique among close heterocyclic carboxylic acid bioisosteres (e.g., indazole-3-carboxylic acids), offering a distinct polypharmacology or selectivity-tuning opportunity [1][2]. Direct Cav2.2 IC50 data for the 4-methyl analog have not been published; the evidence is class-level.

Ion Channel Pharmacology Pain Research Cav2.2 Channel Blockers

Hazard and Handling Profile Differentiation: 4-Methyl Analog Carries Full GHS07 Irritant Classification with Specific Safe-Handling Requirements

According to Fluorochem SDS documentation, 4-methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), mandating specific personal protective equipment and ventilation controls during handling . The 6-methyl regioisomer carries an identical hazard profile, but the unsubstituted core scaffold and many other pyrazole-3-carboxylic acids may exhibit different hazard classifications, directly impacting institutional safety assessment and procurement decisions for high-throughput or large-scale chemistry workflows .

Safety Occupational Health Laboratory Handling

High-Impact Research and Industrial Application Scenarios for 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid


GPR109a-Focused Medicinal Chemistry for Dyslipidemia Lead Optimization

Researchers building upon the validated GPR109a binding of the tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid core (Ki = 156 nM ) can employ the 4-methyl analog as a key building block to explore the impact of cyclopentane ring substitution on receptor affinity, functional efficacy (cAMP EC50 = 860 nM for the core), and selectivity against the flushing response associated with full niacin receptor agonists. The availability of both 95% and 98% purity grades supports a staged workflow from initial screening to in vivo candidate profiling .

Cav2.2 N-Type Calcium Channel Blocker Development for Chronic Pain

The same 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold has produced compounds with in vivo efficacy in the rat CFA inflammatory pain model via Cav2.2 channel blockade . The 4-methyl analog provides medicinal chemists with a regiospecifically substituted carboxylic acid intermediate for amide library synthesis, enabling systematic exploration of the C3-carboxamide vector that is critical for Cav2.2 potency and CNS penetration. The correct regioisomer (C4-methyl vs. C6-methyl) is essential to maintain the scaffold geometry shown to be compatible with oral activity .

Multiparameter Optimization of Dual GPR109a/Cav2.2 Polypharmacology

The unique dual annotation of the tetrahydrocyclopenta[c]pyrazole scaffold for both GPR109a and Cav2.2 targets positions the 4-methyl analog as a strategic intermediate for programs aiming to achieve polypharmacology—potentially combining lipid-lowering and analgesic effects in a single molecular entity. Procurement of the 4-methyl acid ensures that the cyclopentane ring methyl group is positioned to simultaneously influence the dihedral angle at the C3-carboxamide and the lipophilicity of the cyclopentane ring, both parameters that have been shown to govern target selectivity in this series .

Focused Compound Library Synthesis for Scaffold-Based Screening

For high-throughput screening centers and academic chemical biology groups generating target-focused libraries, the 4-methyl analog serves as a distinct regioisomeric input alongside the unsubstituted core and 6-methyl analog, enabling systematic three-dimensional diversity exploration around the privileged cyclopenta[c]pyrazole framework. The commercial availability at 95% purity at competitive pricing renders it a cost-feasible building block for parallel library production in 96-well or 384-well format, while the 98% grade meets purity requirements for direct biological testing without repurification .

Quote Request

Request a Quote for 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.